An In-Depth Technical Guide to [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9): Synthesis, Properties, and Applications
An In-Depth Technical Guide to [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9): Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a substituted benzylamine derivative featuring a difluoromethoxy group, a moiety of growing importance in medicinal chemistry. This functional group can serve as a lipophilic bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated physicochemical properties. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed synthetic route from common starting materials, and its potential applications as a building block in drug discovery and materials science. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
The fundamental identity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is established by its unique structure, which dictates its chemical behavior and potential utility. The molecule consists of a central benzene ring substituted with a methanamine group, a methoxy group at the 3-position, and a difluoromethoxy group at the 4-position.
Figure 1: 2D Chemical Structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.
The presence of the electron-withdrawing difluoromethoxy group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine | N/A |
| CAS Number | 847744-28-9 | [1] |
| Molecular Formula | C₉H₁₁F₂NO₂ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CN)OC(F)F | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Discussion |
| pKa (amine) | ~9.5 | The basicity of the primary amine is influenced by the substituents on the aromatic ring. |
| LogP | 1.5 - 2.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl group. |
| Boiling Point | Not available | Expected to be elevated due to hydrogen bonding capabilities of the amine group. |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Typical for a small organic amine with aromatic character. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on similar substituted benzylamines. |
Synthesis and Mechanistic Insights
The synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be efficiently achieved via a two-step process starting from the widely available and economical starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves the introduction of the difluoromethoxy moiety, followed by the conversion of the aldehyde to a primary amine.
Overall Synthetic Scheme
Figure 2: Proposed two-step synthesis of the target compound from vanillin.
Step 1: O-Difluoromethylation of Vanillin
The critical step is the introduction of the difluoromethyl group onto the phenolic hydroxyl of vanillin. This transformation is typically achieved using a source of difluorocarbene (:CF₂). A common and effective method involves the use of sodium chlorodifluoroacetate in a polar aprotic solvent like DMF.
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Mechanism: Thermal decarboxylation of sodium chlorodifluoroacetate generates a difluorocarbene intermediate. This highly electrophilic species is then trapped by the phenoxide ion (formed by deprotonating vanillin with a base like sodium hydroxide or cesium carbonate) to yield the desired 4-(difluoromethoxy)-3-methoxybenzaldehyde.[2][3] The choice of a high-boiling polar solvent like DMF is crucial for reaching the necessary temperature for efficient carbene generation.[3]
Step 2: Reductive Amination of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
The final step is the conversion of the intermediate aldehyde to the target primary amine. Reductive amination is the method of choice for this transformation. This can be performed in a one-pot reaction using ammonia (or an ammonia source like ammonium acetate) and a reducing agent.
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Mechanism: The aldehyde first reacts with ammonia to form an intermediate imine (or iminium ion under acidic conditions). This imine is then selectively reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred for its milder nature and tolerance of slightly acidic conditions which can facilitate imine formation.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde [2][3]
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To a reaction flask equipped with a stirrer and condenser, add vanillin (1 equivalent), sodium hydroxide (1.6 equivalents), and DMF.
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Heat the mixture to 90°C with vigorous stirring for 2 hours to ensure complete formation of the sodium phenoxide.
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Introduce monochlorodifluoromethane gas or add sodium chlorodifluoroacetate (2 equivalents) portion-wise.
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Maintain the reaction at 90-100°C and monitor the consumption of vanillin by TLC.
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Upon completion, cool the reaction to room temperature and quench by adding water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
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Dissolve the crude 4-(difluoromethoxy)-3-methoxybenzaldehyde (1 equivalent) in methanol.
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Add ammonium acetate (10 equivalents) to the solution.
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the solution with aqueous NaOH to pH > 12.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amine.
Structural Elucidation and Spectroscopic Analysis
The structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following are predicted key signals for structure verification.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Signals |
| ¹H NMR | δ 7.0-7.3 (m, 3H, Ar-H), δ 6.5 (t, JHF ≈ 74 Hz, 1H, -OCHF₂), δ 3.8 (s, 3H, -OCH₃), δ 3.7 (s, 2H, -CH₂NH₂), δ 1.5-2.0 (br s, 2H, -NH₂) |
| ¹³C NMR | δ 140-150 (Ar-C-O), δ 115.5 (t, JCF ≈ 258 Hz, -OCHF₂), δ 110-130 (Ar-C), δ 56.0 (-OCH₃), δ 45.9 (-CH₂NH₂) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, two bands for primary amine), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch) |
| Mass Spec (EI) | Predicted M⁺ at m/z = 203.07 |
Applications in Research and Drug Discovery
The title compound is not an end-product but rather a valuable building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The incorporation of fluorine-containing substituents is a well-established strategy in drug design to modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
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Bioisosterism: The difluoromethoxy (-OCHF₂) group is a recognized bioisostere of the hydroxyl (-OH), thiol (-SH), and to some extent, the methoxy (-OCH₃) group. It is more lipophilic than a hydroxyl group and can act as a weak hydrogen bond donor, potentially improving cell membrane permeability and metabolic stability by blocking sites of oxidative metabolism.
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Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups, which can be critical for optimizing drug-target interactions or solubility profiles.
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Building Block Potential: As a primary amine, this compound is a versatile synthon. It can readily undergo a wide range of chemical transformations, including:
-
Amide bond formation with carboxylic acids.
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Sulfonamide formation with sulfonyl chlorides.[5]
-
N-alkylation and N-arylation reactions.
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Formation of heterocycles.
-
These reactions allow for its incorporation into a diverse array of scaffolds for screening in drug discovery programs targeting various therapeutic areas.
Safety, Handling, and Storage
As a substituted benzylamine, [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine should be handled with appropriate care. While a specific safety data sheet (SDS) from the supplier is the definitive source of safety information, general precautions for this class of compounds should be followed.
-
Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[6] Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent oxidation.
References
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PubChem. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124. [Link]
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U.S. Environmental Protection Agency. 4-(Difluoromethoxy)-3-methoxybenzenamine - Exposure. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Difluoromethoxy)benzylamine. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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PubChem. 4-(Difluoromethoxy)-3-methylbenzenamine. [Link]
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PubChemLite. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride. [Link]
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MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
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Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Procedure. [Link]
-
Hoffman Fine Chemicals. CAS 773874-12-7 | Methyl 4-(difluoromethoxy)-3-methoxybenzoate. [Link]
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